molecular formula C14H30O2 B15363460 5,6-Diethyldecane-5,6-diol

5,6-Diethyldecane-5,6-diol

Cat. No.: B15363460
M. Wt: 230.39 g/mol
InChI Key: ZHJHNEVHVURDCO-UHFFFAOYSA-N
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Description

5,6-Diethyldecane-5,6-diol is an organic compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a decane chain, with two ethyl groups (-C2H5) at the 5th and 6th positions. This compound is part of the larger family of alkanediols and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Hydroxylation of Alkenes: One common method involves the hydroxylation of 5,6-diethyldecene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents.

  • Reduction of Esters: Another approach is the reduction of 5,6-diethyldecanoic acid esters using lithium aluminium hydride (LiAlH4) to yield the diol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: The hydroxyl groups in this compound can be further oxidized to form carboxylic acids or ketones.

  • Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.

  • Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or sulfates.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromic acid (H2CrO4).

  • Reduction: Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a catalyst.

  • Substitution: Thionyl chloride (SOCl2) for halogenation, sulfuric acid (H2SO4) for sulfation.

Major Products Formed:

  • Oxidation: 5,6-Diethyldecanoic acid, 5,6-diethyl-1,10-decanedione.

  • Reduction: 5,6-Diethyldecene, decane.

  • Substitution: 5,6-Diethyldecyl chloride, 5,6-diethyldecyl sulfate.

Scientific Research Applications

5,6-Diethyldecane-5,6-diol is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: It is used in the study of lipid metabolism and cell membrane structure.

  • Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6-diethyldecane-5,6-diol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • 1,2-Decanediol

  • 1,10-Decanediol

  • 2,3-Diethyl-1,4-butanediol

  • 3,4-Diethyl-1,5-pentanediol

Properties

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

5,6-diethyldecane-5,6-diol

InChI

InChI=1S/C14H30O2/c1-5-9-11-13(15,7-3)14(16,8-4)12-10-6-2/h15-16H,5-12H2,1-4H3

InChI Key

ZHJHNEVHVURDCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(C(CC)(CCCC)O)O

Origin of Product

United States

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